molecular formula C13H13F2NO B13563071 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine

Cat. No.: B13563071
M. Wt: 237.24 g/mol
InChI Key: GAZXGOUAFIQOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of amines. This compound features a difluorophenyl group, a furan ring, and a methylethanamine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction to attach the difluorophenyl group to the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-ethylethan-1-amine
  • 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylpropan-1-amine
  • 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylbutan-1-amine

Uniqueness

2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance its stability and lipophilicity, while the furan ring can contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C13H13F2NO

Molecular Weight

237.24 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine

InChI

InChI=1S/C13H13F2NO/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15/h2-5,7-8,13,16H,6H2,1H3

InChI Key

GAZXGOUAFIQOPD-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.